Naphthalene-1,3,6-trisulfonic acid is primarily used as an anionic chromophore []. Chromophores are molecules that absorb light at specific wavelengths, giving rise to color. Anionic chromophores have a negative electrical charge.
Researchers can attach naphthalene-1,3,6-trisulfonic acid to other molecules (such as biomolecules) to create new probes for biological studies []. These probes can then be used to study various cellular processes, like protein-protein interactions or the localization of biomolecules within cells.
Naphthalene-1,3,6-trisulfonic acid can also be used as a precursor in organic synthesis. Organic synthesis is the field of chemistry focused on creating new organic compounds.
The sulfonic acid groups (SO3H) on the naphthalene molecule can be reactive functional groups, allowing researchers to perform various chemical reactions and create new molecules with desired properties.
Naphthalene-1,3,6-trisulfonic acid is an aromatic compound with the chemical formula . It is characterized by three sulfonic acid groups (-SO₃H) attached to the naphthalene ring at the 1, 3, and 6 positions. This structure contributes to its high solubility in water and its utility in various chemical applications. The compound is known for its role as a reagent in organic synthesis and as a dispersing agent in dyeing processes.
As NTS is primarily used as an anionic chromophore, its mechanism of action revolves around its light-absorbing properties. Chromophores are functional groups in molecules that absorb specific wavelengths of light, resulting in colored compounds []. The specific mechanism by which NTS absorbs light and imparts color requires further investigation.
The synthesis of naphthalene-1,3,6-trisulfonic acid typically involves the sulfonation of naphthalene using concentrated sulfuric acid and oleum under controlled temperature conditions. The general process includes:
Naphthalene-1,3,6-trisulfonic acid finds applications in various fields:
Research has shown that naphthalene-1,3,6-trisulfonic acid interacts with various biological systems. Studies indicate that it can alter the surface properties of materials such as cotton fibers by changing their charge characteristics. This property enhances the substantivity and reactivity of textiles during dyeing processes . Additionally, its interaction with enzymes and proteins has been explored for potential applications in biocatalysis.
Several compounds share structural similarities with naphthalene-1,3,6-trisulfonic acid. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Naphthalene-2-sulfonic acid | One sulfonic group on the naphthalene ring | Simpler structure; less soluble than trisulfonic acid |
| Naphthalene-1,5-disulfonic acid | Two sulfonic groups at positions 1 and 5 | More acidic; used in similar applications |
| Naphthalenesulfonic acid | General term for sulfonated naphthalenes | Varies widely; includes multiple isomers |
Naphthalene-1,3,6-trisulfonic acid is unique due to its specific arrangement of three sulfonic groups that enhances its solubility and reactivity compared to other similar compounds. Its particular position on the naphthalene ring allows for distinct interactions not observed in other derivatives.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is naphthalene-1,3,6-trisulfonic acid [1] [4]. Alternative nomenclature includes 1,3,6-naphthalenetrisulfonic acid and naphthalene-1,3,6-trisulphonic acid, reflecting regional spelling variations [1] [3]. The Simplified Molecular Input Line Entry System notation is OS(=O)(=O)C1=CC(S(O)(=O)=O)=CC2=CC(S(=O)(=O)O)=CC=C21, which provides a linear representation of the molecular structure [4].
Structural isomerism plays a crucial role in understanding the specificity of the 1,3,6-substitution pattern [20] [21]. The naphthalene trisulfonic acid family comprises multiple positional isomers, with naphthalene-1,3,5-trisulfonic acid and naphthalene-1,3,7-trisulfonic acid representing the most significant structural variants [5] [23]. During industrial sulfonation processes, the formation of naphthalene-1,3,6-trisulfonic acid is favored under specific temperature and concentration conditions, typically achieving yields of 75-78% based on the starting naphthalene material [21].
The distinction between isomers becomes particularly important in synthetic applications, as naphthalene-1,3,6-trisulfonic acid serves as the preferred intermediate for the production of Koch acid through nitration and subsequent reduction processes [3] [12]. The selective formation of the 1,3,6-isomer over the 1,3,5-isomer requires careful control of sulfonation conditions, with the 1,3,5-isomer typically representing only 3.5-4.2% of the total trisulfonic acid product under optimized conditions [21].
| Isomer | CAS Number | Substitution Pattern | Relative Abundance in Industrial Production |
|---|---|---|---|
| Naphthalene-1,3,6-trisulfonic acid | 86-66-8 | 1,3,6-positions | 75-78% |
| Naphthalene-1,3,5-trisulfonic acid | 6654-64-4 | 1,3,5-positions | 3.5-4.2% |
| Naphthalene-1,3,7-trisulfonic acid | 85-49-4 | 1,3,7-positions | Minor component |
The crystallographic analysis of naphthalene-1,3,6-trisulfonic acid derivatives reveals important structural information about the molecular geometry and packing arrangements [33]. The parent naphthalene system exhibits monoclinic prismatic crystal structure with unit cell parameters of a = 8.29 Angstroms, b = 5.97 Angstroms, c = 8.68 Angstroms, and β = 122.7 degrees [33]. The space group classification is P2₁/a with two molecules per unit cell, demonstrating centrosymmetric molecular arrangement [33].
Conformational analysis indicates that the naphthalene backbone maintains planarity similar to the parent hydrocarbon, with the sulfonic acid substituents adopting orientations that minimize steric hindrance [32]. The molecular geometry preserves the fundamental aromatic character while accommodating the bulky sulfonic acid functionalities through rotational freedom around the carbon-sulfur bonds [17]. The trisodium salt hydrate form crystallizes as powder or crystalline material with white to light yellow coloration [10] [25].
The three-dimensional conformational preferences show that the sulfonic acid groups can adopt various orientations relative to the naphthalene plane, allowing for optimal hydrogen bonding interactions in the solid state [10]. Temperature-dependent studies indicate thermal stability up to moderate temperatures, with the compound maintaining structural integrity under normal storage conditions [13]. The hydrated forms exhibit variable water content, typically containing one to several water molecules per formula unit, which influences the overall crystal packing and intermolecular interactions [15].
The electronic structure of naphthalene-1,3,6-trisulfonic acid derives from the fundamental aromatic character of the naphthalene backbone combined with the electron-withdrawing effects of the sulfonic acid substituents [16] [17]. The naphthalene system exhibits resonance stabilization energy of approximately 36 kilocalories per mole per ring, slightly less than benzene but maintaining substantial aromatic stabilization [16]. Three primary resonance structures contribute to the overall electronic distribution, with the central structure featuring two aromatic rings being the most stable contributor [28].
The carbon-carbon bond lengths within the naphthalene framework reflect the partial bond fixation characteristic of polycyclic aromatic systems [32]. The bonds C1-C2, C3-C4, C5-C6, and C7-C8 exhibit lengths of approximately 1.37 Angstroms, indicating significant double bond character [32]. In contrast, the remaining carbon-carbon bonds measure approximately 1.42 Angstroms, reflecting greater single bond character [32]. The bridgehead carbon bonds (C4a-C8a) demonstrate the shortest bond length at approximately 1.33 Angstroms due to cross-conjugation effects and orbital rehybridization [35].
The sulfonic acid substituents function as strong electron-withdrawing groups through both inductive and resonance effects [17] [19]. The electron density withdrawal from the aromatic system occurs through the sulfur-oxygen double bonds, creating positive character at the ortho and para positions relative to each sulfonic acid group [19]. This electronic perturbation renders the aromatic system less nucleophilic compared to unsubstituted naphthalene, requiring more powerful electrophiles for further aromatic substitution reactions [19].
| Bond Type | Bond Length (Angstroms) | Electronic Character |
|---|---|---|
| C1-C2 (alpha-beta) | 1.37 | Partial double bond |
| C2-C3 (beta-beta) | 1.42 | Partial single bond |
| C3-C4 (alpha-beta) | 1.37 | Partial double bond |
| C4a-C8a (bridgehead) | 1.33 | Significant double bond |
| C5-C6 (alpha-beta) | 1.37 | Partial double bond |
| C6-C7 (beta-beta) | 1.42 | Partial single bond |
Irritant